Rhodblock 4
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Overview
Description
Rhodblock 4 is a chemical compound known for its inhibitory effects on the Rho kinase pathway. This pathway plays a crucial role in various cellular processes, including cell division, motility, and contraction. This compound is part of a series of compounds developed to target and modulate the Rho pathway, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodblock 4 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific inhibitory groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis, involving larger reactors and more stringent quality control measures. The process is optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Rhodblock 4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form.
Reduction: Reducing agents can revert the oxidized form back to this compound.
Substitution: Specific functional groups in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve organic solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while substitution can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Rhodblock 4 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the Rho kinase pathway and its role in various chemical reactions.
Biology: Helps in understanding cellular processes such as cytokinesis, motility, and contraction.
Medicine: Potential therapeutic applications in diseases where the Rho pathway is dysregulated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Rho pathway.
Mechanism of Action
Rhodblock 4 exerts its effects by specifically inhibiting the activity of Rho kinase. This inhibition disrupts the phosphorylation of myosin light chain, a crucial step in the Rho pathway. By blocking this pathway, this compound affects various cellular processes, including cell division and motility. The molecular targets include Rho kinase and its downstream effectors, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Rhodblock 1a: Another inhibitor of the Rho kinase pathway, with a similar core structure but different functional groups.
Rhodblock 6: Known for its potent inhibitory effects on Rho kinase, often used in comparative studies with Rhodblock 4.
Uniqueness
This compound is unique in its specific inhibitory profile and the range of cellular processes it affects. Compared to Rhodblock 1a and Rhodblock 6, this compound offers distinct advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-amino-N-(9H-fluoren-2-yl)propanamide |
InChI |
InChI=1S/C16H16N2O/c1-10(17)16(19)18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10H,8,17H2,1H3,(H,18,19) |
InChI Key |
CITBTXVQVHJQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.